molecular formula C16H16N2O8S B1394337 Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate CAS No. 651729-58-7

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B1394337
CAS RN: 651729-58-7
M. Wt: 396.4 g/mol
InChI Key: WTUDJMJAHNANBL-UHFFFAOYSA-N
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Description

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate, also known as 4-MNA, is an organic compound that has been widely studied for its potential applications in the fields of medicine and science. It is a colorless, odorless, crystalline solid that is soluble in water and other organic solvents. Its molecular formula is C13H13NO6S and its molecular weight is 309.3 g/mol. 4-MNA has been used in the synthesis of a variety of compounds, including drugs, dyes, and pesticides. It has also been used in scientific research to study the biochemical and physiological effects of compounds on cells and organisms.

Scientific Research Applications

Herbicidal Activity

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate and its isomers have been studied for their herbicidal effects. In greenhouse testing, these compounds showed significant herbicidal effects on broadleaf weeds such as velvetleaf, cocklebur, and morningglory in soybeans. This was observed in postemergent applications at specific concentrations. Additionally, soybeans exhibited excellent tolerance to these isomers (Hayashi & Kouji, 1990).

Synthesis of Carbazomycin B

This compound's derivatives have been used in the synthesis of complex molecules like carbazomycin B. The process involves several steps, including iodination, acetylation, reduction, and treatment with various chemicals to achieve the final product. This highlights the compound's role as an intermediate in complex organic syntheses (Crich & Rumthao, 2004).

Synthesis of Antimicrobial Agents

Derivatives of Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate have been used in the synthesis of formazans, which have demonstrated moderate antimicrobial activity. This indicates the compound’s potential in developing new antimicrobial agents (Sah et al., 2014).

Carbonic Anhydrase Inhibition

Research has explored the use of arenesulfonyl-2-imidazolidinones, incorporating derivatives of this compound, as inhibitors of carbonic anhydrase. These compounds have shown promising inhibitory efficacy, which is significant for therapeutic applications (Abdel-Aziz et al., 2015).

properties

IUPAC Name

methyl 2-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O8S/c1-24-12-5-8-14(15(9-12)18(20)21)17-27(22,23)13-6-3-11(4-7-13)26-10-16(19)25-2/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUDJMJAHNANBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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